Ethyl 6-(butylamino)-5-cyano-2-phenylnicotinate is a chemical compound classified under nicotinates, characterized by the presence of a butylamino group, a cyano group, and a phenyl group attached to a nicotinate backbone. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting neurodegenerative diseases and other conditions.
The compound can be synthesized through various methods, often involving multi-step reactions that include alkylation, esterification, and nitrile formation. It is available from chemical suppliers and has been the subject of research in various scientific studies exploring its biological activities and chemical properties.
Ethyl 6-(butylamino)-5-cyano-2-phenylnicotinate falls into the category of organic compounds, specifically as a derivative of nicotinic acid. Its structure allows it to interact with biological systems, making it a candidate for pharmacological studies.
The synthesis of Ethyl 6-(butylamino)-5-cyano-2-phenylnicotinate typically involves several key steps:
These methods are optimized in industrial settings for large-scale production, focusing on high-yield reactions and efficient purification techniques.
The molecular structure of Ethyl 6-(butylamino)-5-cyano-2-phenylnicotinate can be represented as follows:
The structure includes:
The compound's physical properties such as melting point, boiling point, and solubility characteristics are essential for its application in scientific research but are not extensively detailed in available literature.
Ethyl 6-(butylamino)-5-cyano-2-phenylnicotinate can participate in several chemical reactions:
The mechanism of action for Ethyl 6-(butylamino)-5-cyano-2-phenylnicotinate primarily involves its interaction with specific molecular targets within biological systems. It may exert effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it has been studied as an inhibitor of acetylcholinesterase, which is significant in treating neurodegenerative diseases like Alzheimer's disease .
While specific physical properties such as melting point and boiling point are not widely reported, the compound is expected to exhibit typical characteristics of organic molecules with similar structures.
The chemical properties include:
Relevant analyses often focus on its solubility in organic solvents and stability under various conditions.
Ethyl 6-(butylamino)-5-cyano-2-phenylnicotinate has several scientific applications:
Ethyl 6-(butylamino)-5-cyano-2-phenylnicotinate is synthesized through sequential functionalization of the pyridine core. A convergent approach typically begins with the construction of a 2-phenylnicotinate backbone, followed by regioselective modifications at the C5 and C6 positions. The synthesis involves three critical stages: nucleophilic substitution for alkylamino chain installation, cyanation at C5, and preservation of the ethyl carboxylate group through strategic protection.
The introduction of the butylamino group at C6 relies on aromatic nucleophilic substitution (SNAr), exploiting the activation conferred by electron-withdrawing substituents. A precursor such as ethyl 6-chloro-5-cyano-2-phenylnicotinate (CAS 303146-96-5) serves as the key intermediate [3]. This chloride exhibits high electrophilicity at C6 due to the synergistic electron-withdrawing effects of the C5-cyano and C3-ester groups. Reaction with n-butylamine in aprotic solvents (e.g., DMF, acetonitrile) at 60–80°C affords the target compound in >75% yield. Microwave irradiation enhances reaction efficiency, reducing time to 15–30 minutes while minimizing decarboxylation or cyano hydrolysis side reactions [3] .
Table 1: Nucleophilic Substitution Optimization for Butylamino Incorporation
Condition | Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
Conventional Heating | DMF | 80 | 8 | 78 |
Microwave | Acetonitrile | 100 | 0.25 | 85 |
Reflux | Toluene | 110 | 12 | 65 |
C5-cyano installation precedes nucleophilic substitution and is achieved through two primary routes:
Preserving ester integrity during synthesis is critical. Direct esterification of 6-(butylamino)-5-cyano-2-phenylnicotinic acid with ethanol under acid catalysis (H₂SO₄) is feasible but risks cyano hydrolysis. Preferred methods include:
The butylamino chain length profoundly influences acetylcholinesterase (AChE) inhibition and selectivity. Studies on analogs reveal:
Table 2: Impact of Aminoalkyl Chain on AChE Inhibition (IC₅₀)
R Group | IC₅₀ (Human AChE, μM) | Selectivity (AChE/BuChE) |
---|---|---|
Butylamino (C4) | 0.013 ± 0.002 | 625 |
Propylamino (C3) | 0.041 ± 0.005 | 290 |
Pentylamino (C5) | 0.017 ± 0.003 | 550 |
tert-Butylamino | 0.022 ± 0.004 | 510 |
The C5-cyano group is indispensable for:
Hybrid derivatives leverage the phenylnicotinate core as a CAS binder while appending fragments targeting the peripheral anionic site (PAS) or β-amyloid:
Table 3: Hybrid Derivatives of Ethyl 5-Cyano-6-Amino-2-Phenylnicotinate
Hybrid Pharmacophore | Linker | Biological Activities |
---|---|---|
Tacrine | Heptylene | IC₅₀ (AChE) = 0.0167 μM; 250-fold AChE/BuChE selectivity |
Benzylpiperidine (Donepezil) | Butylene | IC₅₀ (hAChE) = 0.013 μM; blocks Aβ aggregation |
Ferulic Acid | Ethylene | AChE IC₅₀ = 0.28 μM; antioxidant (ORAC = 18.2 μmol TE/g) |
Melatonin | Acetylhydrazone | AChE IC₅₀ = 0.11 μM; reduces H₂O₂-induced PC12 cell death by 80% |
This strategic derivatization underscores the potential of Ethyl 6-(butylamino)-5-cyano-2-phenylnicotinate as a versatile scaffold for developing multifunctional anti-Alzheimer agents.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0